Mal-PEG8-Val-Cit-PAB-MMAF is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound features several key components: a maleimide group, an eight-unit polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl alcohol linker, and monomethyl auristatin F, which is a potent tubulin inhibitor. The design of Mal-PEG8-Val-Cit-PAB-MMAF allows for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues .
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several meticulous steps:
The molecular structure of Mal-PEG8-Val-Cit-PAB-MMAF includes:
The compound's detailed molecular structure can be represented by its chemical formula and its molecular weight of 1626.97 g/mol .
Mal-PEG8-Val-Cit-PAB-MMAF participates in several significant chemical reactions:
Key reagents involved in these reactions include proteases for cleavage, acidic conditions for hydrolysis, and thiol-containing compounds for thiol-maleimide reactions .
Mal-PEG8-Val-Cit-PAB-MMAF functions through a well-defined mechanism:
Mal-PEG8-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:
Due to its complex structure, specific density, boiling point, melting point, and flash point data are often not available or vary based on formulation .
Mal-PEG8-Val-Cit-PAB-MMAF is primarily utilized in scientific research and clinical applications related to:
The architecture of Mal-PEG8-Val-Cit-PAB-MMAF exemplifies a purpose-built cleavable linker system for antibody-drug conjugates (ADCs). This design addresses two critical ADC challenges: systemic stability and tumor-specific payload release. The linker integrates four functional domains—maleimide (Mal), PEG8 spacer, Val-Cit dipeptide, and para-aminobenzyl alcohol (PAB)—each engineered to optimize pharmacokinetics and intracellular drug activation. Cleavable linkers like this dominate clinical ADC development (>80% of approved agents) due to their capacity for controlled payload liberation within tumor cells while minimizing off-target toxicity [9] [10]. The design leverages the lysosomal protease cathepsin B, which is overexpressed in malignant tissues, as a biological trigger for selective drug release.
Table 1: Functional Domains of Mal-PEG8-Val-Cit-PAB-MMAF
Component | Molecular Function | Role in ADC Design |
---|---|---|
Maleimide (Mal) | Thiol-reactive moiety | Covalent antibody conjugation via cysteine residues |
PEG8 spacer | Hydrophilic polyethylene glycol chain | Enhances aqueous solubility; reduces aggregation |
Val-Cit dipeptide | Protease-sensitive substrate | Cathepsin B-specific cleavage site |
PAB | Self-immolative spacer | Spontaneously decomposes post-cleavage to release MMAF |
MMAF | Cytotoxic payload | Tubulin inhibitor blocking microtubule polymerization |
Maleimide serves as the critical conjugation handle, enabling controlled attachment to cysteine residues within antibody interchain disulfide bonds. This chemistry exploits the nucleophilic thiol groups (─SH) on reduced antibodies, forming stable thioether bonds (R─S─R'). Key advantages include:
However, retro-Michael reactions pose a limitation, where plasma thiols (e.g., albumin) can reverse the bond, causing premature payload release. Recent studies report up to 29% DAR loss within 7 days in vivo due to this instability [10]. Mitigation strategies include structural modifications like bromomaleimide or PEGylation—the latter exemplified by the PEG8 spacer in this compound—which sterically shields the bond [7] [8].
The octaethylene glycol (PEG8) spacer is a strategic solution to ADC hydrophobicity challenges. Hydrophobic payloads like MMAF can trigger aggregation, rapid clearance, and off-target toxicity. PEG8’s eight ethylene glycol units confer:
Empirical data confirm that PEG8 outperforms shorter spacers (e.g., PEG2 or PEG4):
Table 2: Impact of PEG Spacer Length on ADC Properties
Spacer Length | Solubility (mg/mL) | Plasma Half-life | Tumor Payload Delivery |
---|---|---|---|
PEG2 | 15–30 | 48–72 hours | Moderate |
PEG4 | 40–60 | 72–96 hours | High |
PEG8 | >100 | >120 hours | Maximized |
The valine-citrulline (Val-Cit) dipeptide is the linchpin of tumor-specific activation. This sequence functions as a substrate for cathepsin B—a lysosomal cysteine protease overexpressed in malignant tissues. Cleavage mechanics follow a three-step process:
Key design advantages include:
Recent innovations address limitations of traditional Val-Cit linkers, which are susceptible to extracellular proteases like cathepsin K and L. Cyclobutane-1,1-dicarboxamide (cBu) modifications enhance cathepsin B specificity, reducing off-tumor cleavage by >75% [10]. This exemplifies ongoing optimization within the Val-Cit framework to maximize therapeutic index.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7